N-cyclohexylaziridine-1-carboxamide
Overview
Description
N-cyclohexylaziridine-1-carboxamide is a chemical compound with the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 g/mol . It is known for its unique structure, which includes an aziridine ring and a cyclohexyl group. This compound has various applications in scientific research due to its versatile chemical properties.
Preparation Methods
The synthesis of N-cyclohexylaziridine-1-carboxamide typically involves the reaction of aziridine with cyclohexyl isocyanate . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
N-cyclohexylaziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the aziridine ring, forming different derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclohexylaziridine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of N-cyclohexylaziridine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyclohexyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-cyclohexylaziridine-1-carboxamide can be compared with other aziridine derivatives such as:
1-Aziridinecarboxamide, N-phenyl-: This compound has a phenyl group instead of a cyclohexyl group, leading to different chemical properties and reactivity.
1-Aziridinecarboxamide, N-methyl-: The presence of a methyl group results in a smaller and less sterically hindered compound, affecting its reactivity and applications.
1-Aziridinecarboxamide, N-ethyl-: Similar to the N-methyl derivative, but with an ethyl group, providing different steric and electronic effects.
The uniqueness of this compound lies in its combination of the aziridine ring and the bulky cyclohexyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexylaziridine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-6-7-11)10-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBLYFZIRIAHTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157957 | |
Record name | 1-Aziridinecarboxamide, N-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13311-57-4 | |
Record name | N-Cyclohexyl-1-aziridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13311-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl-N-carbamoylaziridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyclohexyl-N'-ethyleneurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Aziridinecarboxamide, N-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOHEXYL-N-CARBAMOYLAZIRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1P40YQ2YE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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